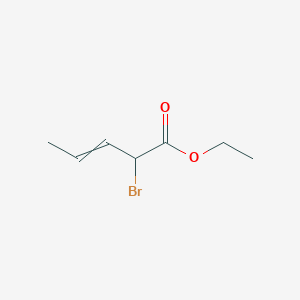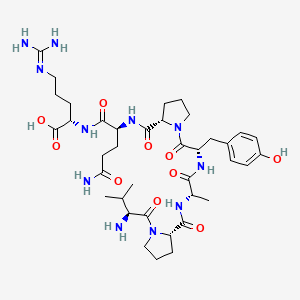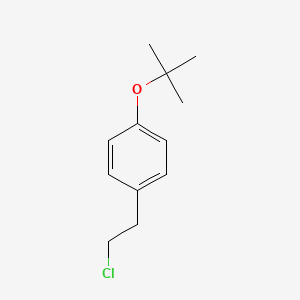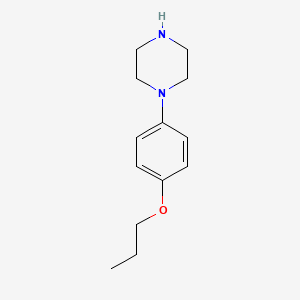
Ethyl 2-bromopent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromopent-3-enoate is an organic compound with the molecular formula C7H11BrO2. It is an ester derived from the reaction of ethyl alcohol and 2-bromopent-3-enoic acid. This compound is of interest due to its unique structure, which includes a bromine atom and a double bond, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopent-3-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl pent-3-enoate. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Addition Reactions: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Substitution: Ethyl 2-hydroxypent-3-enoate, ethyl 2-cyanopent-3-enoate.
Addition: 2,3-dibromopentanoate, 2-bromo-3-chloropentanoate.
Elimination: Pent-2-en-1-yl ethanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromopent-3-enoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form diverse chemical structures.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of ethyl 2-bromopent-3-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in its structure make it a reactive intermediate. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromopent-3-enoate can be compared with other similar compounds such as:
Ethyl 2-chloropent-3-enoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-iodopent-3-enoate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Ethyl 2-fluoropent-3-enoate: Fluorine substitution results in significantly different electronic properties and reactivity.
Uniqueness: The presence of a bromine atom and a double bond in this compound provides a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
154870-13-0 |
|---|---|
Molekularformel |
C7H11BrO2 |
Molekulargewicht |
207.06 g/mol |
IUPAC-Name |
ethyl 2-bromopent-3-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |
InChI-Schlüssel |
JAQMCFDDCKBWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C=CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)





![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
